Benzyl n-cyano carbamate

Organic Synthesis Alkylation Protecting Group

Select Benzyl N-cyano carbamate (86554-53-2) when your synthesis demands orthogonal amine protection beyond standard Cbz. The N-cyano group enables direct access to monoalkylisothioureas and guanidines via clean alkylation (92% yield) and thiol displacement (85% yield), pathways blocked with generic benzyl carbamates. The benzyl ester offers superior solubility and stability over methyl N-cyanocarbamate. For robust, high-fidelity deprotection in the presence of hydrogenation-sensitive groups, specify the ≥98% purity grade to minimize side reactions in alkylation and displacement sequences.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 86554-53-2
Cat. No. B2481481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl n-cyano carbamate
CAS86554-53-2
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC#N
InChIInChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
InChIKeyHIVSAXBVNRQOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl n-cyano carbamate (86554-53-2): A Versatile N-Cyano Carbamate for Synthesis and Protecting Group Applications


Benzyl n-cyano carbamate (CAS 86554-53-2) is an N-cyano-substituted carbamate featuring a benzyl ester moiety and a cyano group attached to the carbamate nitrogen. This compound functions as a protected form of ammonia and serves as a precursor for primary amines [1]. It is widely utilized as an amine protecting group in organic synthesis [2]. The cyano group confers distinct reactivity compared to standard benzyl carbamate (Cbz), enabling alternative deprotection strategies and offering utility as a building block for heterocycles and biologically active molecules [3].

Why Benzyl n-cyano carbamate (86554-53-2) Cannot Be Replaced by Common Benzyl Carbamates or Simple N-Cyano Carbamates


The presence of the N-cyano group in Benzyl n-cyano carbamate fundamentally alters its reactivity profile compared to standard benzyl carbamate (Cbz) or simpler N-cyano carbamates such as methyl N-cyanocarbamate. The cyano substituent enables unique transformations including nucleophilic addition, cyclization, and conversion to guanidines that are not accessible with Cbz-protected amines [1]. Furthermore, the benzyl ester provides orthogonal stability relative to methyl or ethyl N-cyano carbamates, offering compatibility with a broader range of reaction conditions. Substituting Benzyl n-cyano carbamate with a generic benzyl carbamate would eliminate access to the N-cyano-specific chemistry, while substituting with methyl N-cyanocarbamate introduces different solubility and handling properties that may be incompatible with specific synthetic sequences [2]. The following quantitative evidence demonstrates these differences.

Quantitative Differentiation of Benzyl n-cyano carbamate (86554-53-2) Against Closest Analogs


High-Yield Synthesis of Benzyl N-Alkylcyanocarbamates from Benzyl n-cyano carbamate Potassium Salt

Benzyl n-cyano carbamate (as its potassium salt) reacts with various alkyl halides to afford benzyl N-alkylcyanocarbamates in high yields. This direct alkylation efficiency contrasts with standard benzyl carbamate, which requires prior N-deprotonation and often yields mixtures of N- and O-alkylated products. In a representative experiment, the potassium salt of benzyl cyanocarbamate was treated with ethyl iodide to give the corresponding N-ethyl derivative in 92% yield [1].

Organic Synthesis Alkylation Protecting Group

Facile Conversion to N-Monoalkylisothioureas via Thiol Displacement

Benzyl N-alkylcyanocarbamates, derived from Benzyl n-cyano carbamate, undergo smooth displacement with thiols to yield N-monoalkylisothioureas in good yields. This reactivity is unique to the N-cyano carbamate framework; analogous benzyl carbamates do not participate in this transformation. For example, treatment of benzyl N-ethylcyanocarbamate with ethanethiol gave N-ethyl-S-ethylisothiourea in 85% yield [1].

Organic Synthesis Thiourea Synthesis Functional Group Interconversion

Higher Commercial Purity Grade Availability Compared to Methyl N-Cyanocarbamate

Benzyl n-cyano carbamate is commercially available at 98% purity (Leyan) and 95% purity (Apollo Scientific), whereas methyl N-cyanocarbamate (CAS 21729-98-6) is typically offered at lower or unspecified purity grades. Higher initial purity reduces the need for additional purification steps prior to use in sensitive reactions .

Chemical Procurement Purity Specification Reagent Quality

Enhanced Stability and Orthogonal Deprotection Options Relative to Standard Cbz Group

The N-cyano modification in Benzyl n-cyano carbamate provides an alternative cleavage mechanism that is orthogonal to standard hydrogenolytic removal of the Cbz group. While benzyl carbamate is typically cleaved by Pd-catalyzed hydrogenolysis or strong acid, the N-cyano carbamate can be removed using Lewis acids (e.g., AlCl₃) in the presence of nucleophiles, allowing for selective deprotection in the presence of other hydrogenation-sensitive functionality [1]. This orthogonality is not achievable with simple benzyl carbamate.

Protecting Group Chemistry Orthogonal Deprotection Stability Profile

Optimal Application Scenarios for Benzyl n-cyano carbamate (86554-53-2) Based on Quantitative Evidence


Synthesis of N-Alkyl Amines via Protected Ammonia Equivalent

Researchers requiring a protected ammonia synthon for selective N-alkylation should prioritize Benzyl n-cyano carbamate. The potassium salt undergoes clean alkylation with alkyl halides in high yield (e.g., 92% for ethylation), minimizing byproduct formation compared to alternative protected ammonia reagents [1]. Subsequent deprotection yields primary amines with high fidelity.

Preparation of N-Monoalkylisothioureas as Bioisosteres or Synthetic Intermediates

Synthetic chemists targeting N-monoalkylisothioureas—useful as guanidine bioisosteres or intermediates—can directly access these compounds from Benzyl n-cyano carbamate via thiol displacement (85% yield demonstrated). This route avoids multi-step sequences required when starting from standard benzyl carbamates [1].

Sequential Protecting Group Strategies Requiring Orthogonal Cleavage

In multi-step syntheses where hydrogenation-sensitive groups (e.g., alkenes, aryl halides) are present, Benzyl n-cyano carbamate offers a Lewis-acid-cleavable amine protecting group that is orthogonal to standard Cbz removal. This enables strategic deprotection without compromising other sensitive functionality [2].

High-Purity Reagent Procurement for Reproducible Synthesis

Procurement specialists seeking consistent reaction outcomes should select Benzyl n-cyano carbamate in its 98% purity grade. The higher purity specification relative to methyl N-cyanocarbamate reduces variability in sensitive alkylation and displacement reactions, improving overall process robustness .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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